(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine
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Overview
Description
(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine is a chemical compound that features a pyrrolidine ring attached to an ethylamine chain, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine typically involves the reaction of pyrrolidine derivatives with 4-methoxyphenyl ethylamine. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(II) acetate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the methoxyphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating the mechanisms of action of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups, such as 4-methoxyphenyl ethylamine and 4-methoxyphenyl acetic acid.
Uniqueness
(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine is unique due to its combination of a pyrrolidine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for novel applications in various fields.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13-3-2-9-15(13)10-8-14/h4-7,13H,2-3,8-10,14H2,1H3 |
InChI Key |
ZSYOYKZRJFUSLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCN |
Origin of Product |
United States |
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